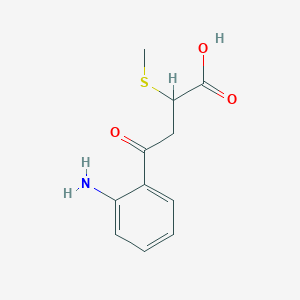
Thiobutacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiobutacin, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO3S and its molecular weight is 239.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
1.1 Antifungal Activity
Thiobutacin has demonstrated potent antifungal properties, particularly against oomycete pathogens such as Phytophthora capsici, which is notorious for causing blight in pepper plants. Research indicates that this compound can inhibit zoospore germination and hyphal growth effectively.
- In Vitro Studies : A study showed that zoospore lysis began at a concentration of 10 µg/mL, with significant inhibition observed at 50 µg/mL. The compound exhibited protective effects against P. capsici in vivo, significantly reducing disease severity on treated plants .
| Concentration (µg/mL) | Zoospore Lysis (%) | Hyphal Growth Inhibition (%) |
|---|---|---|
| 10 | 20 | 15 |
| 25 | 50 | 40 |
| 50 | 90 | 85 |
1.2 Field Trials
Field trials conducted on pepper plants indicated that this compound not only prevents the onset of P. capsici but also enhances plant resilience. In trials with various treatments, the survival rate of plants treated with this compound was significantly higher compared to controls infected with the pathogen.
| Treatment | Survival Rate (%) |
|---|---|
| This compound Only | 94 |
| Chemical Control | 100 |
| Control (Infected) | 0 |
Medical Applications
2.1 Antimicrobial Properties
This compound's antimicrobial activity extends beyond agricultural use, showing potential for medical applications as well. Its efficacy against various bacterial strains makes it a candidate for further exploration in antibiotic development.
Eigenschaften
Molekularformel |
C11H13NO3S |
|---|---|
Molekulargewicht |
239.29 g/mol |
IUPAC-Name |
4-(2-aminophenyl)-2-methylsulfanyl-4-oxobutanoic acid |
InChI |
InChI=1S/C11H13NO3S/c1-16-10(11(14)15)6-9(13)7-4-2-3-5-8(7)12/h2-5,10H,6,12H2,1H3,(H,14,15) |
InChI-Schlüssel |
DGBICJRAEAUCGO-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(CC(=O)C1=CC=CC=C1N)C(=O)O |
Synonyme |
thiobutacin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















